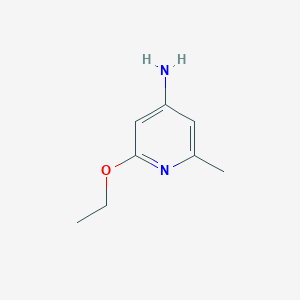

2-Ethoxy-6-methylpyridin-4-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-6-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQOFHLLEXCFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744675 | |

| Record name | 2-Ethoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197163-57-8 | |

| Record name | 2-Ethoxy-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 6 Methylpyridin 4 Amine

Established Synthetic Routes to 2-Ethoxy-6-methylpyridin-4-amine

A direct, one-pot synthesis of this compound is not extensively documented in the public domain. However, based on established pyridine (B92270) chemistry, a plausible multi-step synthetic pathway can be constructed from readily available precursors. The general strategy involves the sequential introduction of the ethoxy, methyl, and amino functionalities onto a suitable pyridine core.

Precursor Chemistry and Reaction Conditions

A logical approach to the synthesis of this compound would commence with a di-substituted pyridine bearing functional groups that can be selectively manipulated. A common and versatile starting material for such syntheses is a dihalopyridine, such as 2,6-dichloropyridine. The synthetic sequence can be envisioned as follows:

Nitration: The first step would involve the nitration of a suitable pyridine derivative to introduce the nitro group at the 4-position, which will later be reduced to the target amine. The nitration of pyridine itself is often challenging, but the N-oxide derivative can be nitrated more readily. mdma.chorgsyn.org For instance, 3-methylpyridine (B133936) can be converted to its N-oxide and then nitrated to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

Halogenation: Subsequent chlorination of the N-oxide, for example with phosphorus oxychloride, can yield a 2-chloro-4-nitropyridine (B32982) derivative. This introduces a leaving group that can be displaced by the desired ethoxy group. The synthesis of 2-chloro-4-methylpyridine (B103993) from 3-methylpyridine 1-oxide using phosphorus oxychloride is a known transformation.

Nucleophilic Substitution: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Reaction with sodium ethoxide in ethanol (B145695) would selectively displace the chlorine atom to introduce the ethoxy moiety, yielding a 2-ethoxy-4-nitropyridine (B1505166) intermediate. The presence of the electron-withdrawing nitro group facilitates this substitution.

Introduction of the Methyl Group: A second substitution or a coupling reaction would be necessary to introduce the methyl group at the 6-position. If starting from a 2,6-dihalo-4-nitropyridine, a selective reaction at one of the halogenated positions followed by a coupling reaction at the other would be required.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the primary amine. Various reducing agents can be employed for this transformation, such as iron powder in acidic medium (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation over palladium on carbon (Pd/C). nih.govresearchgate.netprepchem.comwikipedia.org The choice of reducing agent is crucial to avoid the reduction of the pyridine ring or cleavage of the ethoxy group. researchgate.netnih.gov

A plausible synthetic scheme is outlined in the table below:

| Step | Reaction | Precursor(s) | Reagents and Conditions | Product |

| 1 | Nucleophilic Substitution | 2,6-Dichloro-4-nitropyridine | Sodium ethoxide, ethanol | 2-Chloro-6-ethoxy-4-nitropyridine |

| 2 | Cross-Coupling | 2-Chloro-6-ethoxy-4-nitropyridine | Methylmagnesium bromide, Ni or Pd catalyst | 2-Ethoxy-6-methyl-4-nitropyridine |

| 3 | Nitro Group Reduction | 2-Ethoxy-6-methyl-4-nitropyridine | Fe/HCl or H₂/Pd-C | This compound |

Catalytic Systems in the Synthesis of this compound

Catalytic systems are pivotal in modern organic synthesis, offering efficient and selective transformations. In the proposed synthesis of this compound, catalysis plays a key role, particularly in the introduction of the methyl group and the reduction of the nitro group.

For the cross-coupling reaction to introduce the methyl group, palladium or nickel-based catalysts are commonly employed. For instance, a Negishi coupling between the 2-chloro-6-ethoxypyridine (B1359853) intermediate and a methylzinc reagent, or a Suzuki coupling with methylboronic acid, could be facilitated by a palladium catalyst such as Pd(PPh₃)₄ or a more modern catalyst system comprising a palladium source and a suitable ligand. Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have also been reported and could be a viable alternative.

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group. prepchem.comwikipedia.org Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. researchgate.net The conditions for catalytic hydrogenation must be carefully controlled to ensure the selective reduction of the nitro group without affecting the pyridine ring or the ethoxy substituent. researchgate.net Poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), can sometimes be used to enhance selectivity. researchgate.net

Advanced Derivatization Strategies for this compound Analogues

The structural motif of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These derivatization strategies can be broadly categorized based on the part of the molecule being modified: the pyridine ring, the ethoxy moiety, or the amine functionality.

Functional Group Interconversions on the Pyridine Ring

The pyridine ring itself can undergo various transformations, although the presence of the electron-donating amino and ethoxy groups will influence its reactivity.

Electrophilic Aromatic Substitution: The electron-rich nature of the pyridine ring in this compound makes it more susceptible to electrophilic aromatic substitution than pyridine itself. However, directing effects of the existing substituents will govern the position of substitution. The amino group is a strong activating and ortho-, para-directing group, while the ethoxy and methyl groups are also activating. The positions available for substitution are C3 and C5. Careful control of reaction conditions would be necessary to achieve selective substitution.

Conversion of the Amino Group: The primary amino group can be a handle for a wide range of functional group interconversions. For example, diazotization of the amine with nitrous acid would yield a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of functionalities such as halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups at the 4-position.

Modifications of the Ethoxy Moiety

The ethoxy group at the 2-position can also be a site for modification, primarily through cleavage of the ether linkage.

Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃) can cleave the ethyl ether to yield the corresponding 2-hydroxypyridine (B17775) (or its pyridone tautomer). This transformation would provide access to a different class of derivatives. The resulting hydroxyl group can then be further functionalized, for instance, by alkylation or acylation.

O-Dealkylation and Re-alkylation: Following ether cleavage, the resulting hydroxyl group can be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups at the 2-position, thus allowing for the synthesis of a range of analogues with modified alkoxy side chains.

Substitutions at the Amine Functionality

The primary amino group at the 4-position is a versatile functional group that can readily undergo a variety of reactions to afford a wide range of derivatives.

N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. It can also undergo N-arylation through Buchwald-Hartwig or Ullmann coupling reactions with aryl halides.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base will yield the corresponding amides and sulfonamides, respectively. These reactions are generally high-yielding and provide stable derivatives.

Formation of Heterocycles: The amino group can serve as a nucleophile in condensation reactions with bifunctional electrophiles to construct fused heterocyclic rings. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of fused dihydropyridine (B1217469) or pyrimidone rings. Reactions with α-halo ketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. acs.org

The following table summarizes some of the key derivatization strategies for this compound:

| Moiety | Transformation | Reagents and Conditions | Resulting Functionality |

| Pyridine Ring | Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X = Cl, Br, CN) | -Cl, -Br, -CN at C4 |

| Ethoxy Moiety | Ether Cleavage | HBr or BBr₃ | -OH at C2 (pyridone) |

| Amine Functionality | N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| Amine Functionality | N-Acylation | Acyl chloride or anhydride, base | Amide |

| Amine Functionality | N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Amine Functionality | Imidazo[1,2-a]pyridine formation | α-Halo ketone | Fused imidazole (B134444) ring |

Biological Activities and Mechanistic Investigations of 2 Ethoxy 6 Methylpyridin 4 Amine

Antimicrobial Efficacy of 2-Ethoxy-6-methylpyridin-4-amine and its Derivatives

Activity Against Bacterial Strains

There is no available data from scientific studies on the specific activity of this compound against various bacterial strains.

Activity Against Fungal Pathogens

Information regarding the efficacy of this compound against fungal pathogens has not been reported in published research.

Investigation of Antimicrobial Resistance Modulation

There are no studies available that investigate the potential of this compound to modulate antimicrobial resistance mechanisms.

Anticancer Potential of this compound

Modulation of Cell Proliferation Pathways

The effect of this compound on cell proliferation pathways has not been a subject of scientific investigation in accessible literature.

Induction of Apoptosis and Cell Cycle Arrest

There is no documented research on the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.

Inhibition of Tumor Growth In Vitro

Derivatives of aminopyridine have demonstrated notable potential in the inhibition of tumor cell growth in vitro. While direct studies on this compound are not extensively documented in publicly available research, the broader class of aminopyridine and aminopyrimidine compounds has been the subject of significant investigation for anticancer properties.

Research into novel 2-amino-pyridine derivatives has identified compounds with potent antiproliferative effects on colon cancer cell lines that express high levels of Cyclin-Dependent Kinase 8 (CDK8) acs.org. For instance, one such derivative demonstrated the ability to induce G1 phase arrest in HCT-116 cells and showed efficacy against sorafenib-resistant versions of these cells acs.org. Further studies on amino acid conjugates of 2-aminopyridine (B139424) have revealed promising inhibitory activity against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines nih.gov. One particularly active compound from this series exhibited IC50 values of 15.57 µM and 11.52 µM in the parent and resistant cell lines, respectively nih.gov.

The cytotoxic potential of aminopyridine derivatives has also been evaluated against colorectal cancer cell lines. Specific derivatives have shown significant anti-tumor activities with IC50 values ranging from 3.7-8.1µM in HCT 116 cells and 3.27-7.7 µM in HT29 cells benthamdirect.com. Additionally, certain pyrido[2,3-d]pyrimidine nucleosides, which share a structural resemblance to the aminopyridine core, have displayed significant cytotoxicity to human prostate cancer (HTB-81) and mouse melanoma (B16) cells nih.gov. One of the most potent compounds in this series, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine, was found to be a powerful proliferation inhibitor with EC50 values in the range of 0.06-0.08 µM across all tested cell types nih.gov.

These findings collectively suggest that the aminopyridine scaffold, from which this compound is derived, is a promising pharmacophore for the development of novel anticancer agents. The mechanism of action for these compounds often involves targeting key cellular components implicated in cancer progression.

Table 1: In Vitro Anticancer Activity of Selected Aminopyridine and Related Derivatives

| Compound Type | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2-amino-pyridine derivative | HCT-116 (colon) | 46 nM (CDK8 inhibition) | acs.org |

| Amino acid conjugate of 2-aminopyridine | A2780 (ovarian) | 15.57 µM | nih.gov |

| Amino acid conjugate of 2-aminopyridine | A2780CISR (ovarian, cisplatin-resistant) | 11.52 µM | nih.gov |

| Amino acid derivative of 2-aminopyridine | HCT 116 (colorectal) | 3.7-8.1 µM | benthamdirect.com |

| Amino acid derivative of 2-aminopyridine | HT29 (colorectal) | 3.27-7.7 µM | benthamdirect.com |

| Pyrido[2,3-d]pyrimidine nucleoside | HTB-81 (prostate), B16 (melanoma), NHF (fibroblasts) | 0.06-0.08 µM | nih.gov |

Anti-inflammatory Effects and Pathway Analysis

The anti-inflammatory properties of compounds related to this compound have been an area of active research, with a focus on their modulation of key inflammatory mediators and pathways.

The inflammatory process is characterized by the production of a cascade of signaling molecules, including cytokines. Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the initiation and propagation of inflammation. Research has shown that IL-6 can stimulate the production of TNF-α in peripheral blood monocytes, highlighting the interconnectedness of these cytokine pathways nih.gov. The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential. While direct evidence for this compound is limited, the broader class of compounds with antioxidant properties has been shown to exhibit anti-inflammatory activity, suggesting a potential mechanism for modulating inflammatory processes nih.gov.

A significant body of research has focused on the inhibitory effects of 2-amino-4-methylpyridine (B118599) analogues on nitric oxide synthases (NOS), particularly the inducible isoform (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.

Structure-activity relationship studies have revealed that substitutions at the 6-position of the pyridine (B92270) ring can significantly impact the potency and selectivity of iNOS inhibition. For instance, while 2-amino-4-methylpyridine itself is a non-selective NOS inhibitor, certain 6-substituted alkyl analogs exhibit improved potency and selectivity nih.gov. However, not all substitutions are favorable. A study on a series of 2-amino-4-methylpyridine analogues found that a 2-fluoroethoxy analog at the 6-position was inactive as an iNOS inhibitor nih.gov. This finding may have implications for the ethoxy group present in this compound.

The inhibitory concentrations (IC50) of several 2-amino-4-methylpyridine analogues against different NOS isoforms have been determined, providing valuable insights into their selectivity profile.

Table 2: Inhibitory Activity of 2-Amino-4-methylpyridine Analogues against Nitric Oxide Synthase (NOS) Isoforms

| Compound Number | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) | Reference |

|---|---|---|---|---|

| 2 | 193 ± 38 | >5000 | >5000 | nih.gov |

| 9 | 220 ± 25 | 1500 ± 300 | 490 ± 80 | nih.gov |

| 11 | 282 ± 49 | - | - | nih.gov |

| 13 (methoxy analog) | >5000 | - | - | nih.gov |

| 15 (2-fluoroethoxy analog) | >5000 | - | - | nih.gov |

| 18 | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 | nih.gov |

| 20 | 170 ± 26 | - | - | nih.gov |

Data presented as mean ± standard deviation. A dash (-) indicates data was not determined.

Enzyme and Receptor Binding Mechanisms of this compound

Understanding the molecular interactions of this compound and its analogs with biological targets is crucial for elucidating their mechanisms of action.

Based on studies of structurally related compounds, a primary molecular target for this class of molecules is inducible nitric oxide synthase (iNOS) . The 2-aminopyridine scaffold has been extensively explored for its iNOS inhibitory activity nih.govresearchgate.net.

Beyond iNOS, research on the broader aminopyridine class suggests other potential molecular targets, particularly in the context of cancer. These include:

Cyclin-Dependent Kinase 8 (CDK8): A novel selective CDK8 inhibitor based on a 2-amino-pyridine structure was identified as effective against colon cancer acs.orgrsc.org.

Janus Kinases (JAKs): A series of 2-aminopyridine derivatives were evaluated as potential and selective JAK2 inhibitors researchgate.net.

Beta-catenin (CTNNB1): Molecular docking studies of aminopyridine derivatives have suggested favorable binding interactions with beta-catenin, a key component of the Wnt signaling pathway benthamdirect.com.

These findings indicate that while iNOS is a well-established target, the aminopyridine scaffold has the versatility to interact with other key enzymes involved in disease processes.

The interaction of aminopyridine derivatives with their molecular targets can lead to the modulation of critical biochemical pathways.

In the context of cancer, a significant finding is the suppression of the WNT/β-catenin signaling pathway . A novel 2-amino-pyridine derivative was shown to inhibit the activation of this pathway in colon cancer cells acs.org. The WNT/β-catenin pathway is fundamental in embryonic development and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and tumor growth. Molecular docking studies have further supported the potential for aminopyridine derivatives to interact with beta-catenin, a central protein in this pathway benthamdirect.com.

The inhibition of iNOS by these compounds directly impacts the nitric oxide signaling pathway . By reducing the production of nitric oxide in inflammatory settings, these molecules can mitigate the downstream effects of excessive NO, such as vasodilation, inflammation, and tissue damage.

Lack of Publicly Available Data on the Enzyme Inhibition Kinetics and Thermodynamics of this compound

Despite a thorough review of scientific literature, no specific data regarding the enzyme inhibition kinetics and thermodynamics of the chemical compound this compound is publicly available. Consequently, a detailed analysis, including data tables and specific research findings for this particular molecule, cannot be provided at this time.

Scientific investigation into the bioactivity of novel chemical entities is a progressive endeavor. While research exists on structurally similar pyridine derivatives and their interactions with various enzymes, these findings cannot be directly extrapolated to this compound. The specific arrangement and nature of the ethoxy and methyl functional groups on the pyridine ring are critical in determining the compound's potential interactions with enzyme active sites.

Future research may elucidate the biological activities and mechanistic details of this compound. Such studies would involve in vitro enzyme assays to determine key kinetic parameters, including:

Inhibition Constant (Kᵢ): A measure of the inhibitor's binding affinity to the enzyme.

Half-maximal Inhibitory Concentration (IC₅₀): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Furthermore, thermodynamic investigations would be necessary to understand the forces driving the binding interaction between this compound and a target enzyme. These studies would determine:

Enthalpy (ΔH): The change in heat content of the system.

Entropy (ΔS): The change in the degree of disorder of the system.

Without experimental data from such studies, any discussion on the enzyme inhibition kinetics and thermodynamics of this compound would be speculative and would not meet the required standards of scientific accuracy.

Medicinal Chemistry and Drug Discovery Applications of 2 Ethoxy 6 Methylpyridin 4 Amine

2-Ethoxy-6-methylpyridin-4-amine as a Lead Compound in Drug Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may nevertheless have suboptimal structure that requires modification to fit the target better. This compound serves as a valuable starting point for the development of new therapeutic agents.

The structure of this compound, featuring an aminopyridine core with ethoxy and methyl substitutions, provides a versatile scaffold for the design of novel therapeutic agents. The pyridine (B92270) nitrogen and the amino group offer key points for interaction with biological targets, while the ethoxy and methyl groups can be modified to fine-tune the compound's physicochemical properties and target affinity.

For instance, the aminopyridine motif is a common feature in kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain. acs.org The general structure of this compound allows for the exploration of structure-activity relationships (SAR) by introducing various substituents at different positions of the pyridine ring. This modular approach is a cornerstone of modern drug discovery, enabling the systematic optimization of a lead compound. acs.org

Derivatives of similar aminopyridine scaffolds have been investigated for a range of therapeutic targets. For example, 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov Furthermore, 2-amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitrile scaffolds have been explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. researchgate.netresearchgate.net

Once a lead compound like this compound is identified, medicinal chemists embark on a process of structural modification to enhance its biological activity, selectivity, and pharmacokinetic properties. This optimization process often involves the synthesis of a library of analogues where different functional groups are systematically introduced.

The ethoxy group at the 2-position, for example, can be replaced with other alkoxy groups or functionalities to probe the binding pocket of a target enzyme. Similarly, the methyl group at the 6-position can be substituted to explore steric and electronic effects. nih.gov The amino group at the 4-position is a key handle for derivatization, allowing for the attachment of various side chains to improve potency and target engagement.

A study on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which share the aminopyridine core, demonstrated that the introduction of an ionizable piperazine (B1678402) group on the pyridine ring led to excellent potency against cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy. acs.org This highlights how modifications to the core scaffold can lead to significant improvements in biological activity.

| Compound/Scaffold | Target | Therapeutic Area | Key Findings |

| 2-Amino-4-methylpyridine analogues | Inducible Nitric Oxide Synthase (iNOS) | Inflammation | Substitution at the 6-position of the pyridine ring influences inhibitory potency. nih.gov |

| 2-Amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Serves as a scaffold for potential cholinesterase inhibitors. researchgate.netresearchgate.net |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | Cancer | Introduction of an ionizable piperazine group enhanced potency and selectivity. acs.org |

Role in the Development of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.govnih.gov this compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The amino and pyridine nitrogen atoms provide reactive sites for a variety of chemical transformations, enabling the construction of fused ring systems and other novel molecular architectures.

The development of efficient synthetic methods for the preparation of diverse nitrogen-containing heterocycles is an active area of research. nih.gov Starting materials like this compound can be utilized in multi-component reactions or cyclization strategies to build molecular complexity in a controlled manner. For example, the amino group can react with dicarbonyl compounds to form fused pyrimidine (B1678525) or pyrazine (B50134) rings, common motifs in biologically active molecules.

The synthesis of substituted pyridines and their subsequent elaboration into more complex structures is a key strategy in medicinal chemistry. The availability of starting materials like this compound facilitates the exploration of novel chemical space and the discovery of new drug candidates.

Pharmacological Profiling and Preclinical Evaluation Considerations

Before a drug candidate can advance to clinical trials, it must undergo extensive pharmacological profiling and preclinical evaluation. For derivatives of this compound, this would involve a comprehensive assessment of their biological effects.

The initial step is to determine the compound's potency and efficacy against its intended biological target. This is typically done through in vitro assays, such as enzyme inhibition assays or receptor binding studies. For example, if a derivative is designed as a kinase inhibitor, its IC50 value (the concentration required to inhibit 50% of the enzyme's activity) would be determined. acs.orgnih.gov

Selectivity is another critical parameter. A good drug candidate should be highly selective for its target to minimize off-target effects and potential side effects. This is assessed by screening the compound against a panel of related and unrelated biological targets.

Preclinical studies in animal models are then conducted to evaluate the compound's in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile. For instance, in the development of iNOS inhibitors, compounds would be tested in animal models of inflammation to assess their ability to reduce disease symptoms. nih.gov

The data gathered during pharmacological profiling and preclinical evaluation is crucial for deciding whether to advance a compound into human clinical trials.

Structure Activity Relationship Sar Studies of 2 Ethoxy 6 Methylpyridin 4 Amine Derivatives

Impact of Substituent Variations on Biological Potency

The nature and position of substituents on the pyridine (B92270) ring of 4-aminopyridine (B3432731) derivatives have a profound impact on their potency as Kᵥ channel blockers. Research on various analogs reveals that both electronic and steric factors of the substituents play a crucial role in modulating biological activity. researchgate.netnih.gov

A study investigating novel 4-aminopyridine derivatives with substituents at the 3-position demonstrated significant variations in potency. For instance, the introduction of a methyl group at the 3-position (3-methyl-4-aminopyridine or 3Me4AP) resulted in a compound that was approximately seven times more potent than the parent compound, 4-aminopyridine (4-AP). researchgate.netnih.govbiorxiv.org In contrast, the introduction of a methoxy (B1213986) group (-OCH₃) or a trifluoromethyl group (-CF₃) at the same position led to a decrease in potency, with these compounds being three to four times less potent than 4-AP. researchgate.netnih.govbiorxiv.org

These findings suggest that small, electron-donating groups like methyl at the 3-position can enhance the blocking activity, while larger or electron-withdrawing groups may be less favorable for optimal interaction with the potassium channel. The ethoxy group in 2-ethoxy-6-methylpyridin-4-amine, being larger than a methoxy group, might similarly confer a lower potency compared to a smaller alkyl substituent, though its precise effect would also depend on its position and interaction with other substituents.

Table 1: Impact of Substituents on the Potency of 4-Aminopyridine Derivatives as Kᵥ Channel Blockers

| Compound | Substituent at Position 3 | Relative Potency vs. 4-AP | Reference |

|---|---|---|---|

| 4-Aminopyridine (4-AP) | -H (Parent Compound) | 1x | researchgate.netnih.govbiorxiv.org |

| 3-Methyl-4-aminopyridine (3Me4AP) | -CH₃ | ~7x more potent | researchgate.netnih.govbiorxiv.org |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH₃ | ~3-4x less potent | researchgate.netnih.govbiorxiv.org |

This table is generated based on data from studies on 4-aminopyridine derivatives and is intended to illustrate the principles of substituent effects. The exact potency of this compound is not specified in the referenced literature.

Positional Isomer Effects on Pharmacological Activity

The position of a substituent on the pyridine ring is a critical determinant of the pharmacological activity of 4-aminopyridine derivatives. The effect of a particular substituent can vary dramatically when moved to a different position, highlighting the specific steric and electronic requirements of the binding site on the target protein.

A clear example of positional isomer effects is seen in the comparison of trifluoromethyl-substituted 4-aminopyridines. While 3-trifluoromethyl-4-aminopyridine (3CF₃4AP) is about three to four times less potent than 4-AP, its positional isomer, 2-trifluoromethyl-4-aminopyridine (2CF₃4AP), is approximately 60-fold less active. nih.gov This substantial decrease in activity when the trifluoromethyl group is moved from the 3-position to the 2-position underscores the steric or electronic intolerance of the Kᵥ channel binding site for bulky, electron-withdrawing groups at the 2-position.

Table 2: Effect of Positional Isomerism on the Potency of Trifluoromethyl-Substituted 4-Aminopyridine Derivatives

| Compound | Position of -CF₃ Group | Relative Potency vs. 4-AP | Reference |

|---|---|---|---|

| 3-Trifluoromethyl-4-aminopyridine (3CF₃4AP) | 3 | ~3-4x less potent | nih.gov |

This table is based on data for trifluoromethyl-substituted 4-aminopyridines and illustrates the principle of positional isomer effects. The specific activity of isomers of this compound is not provided in the referenced literature.

Correlation of Structural Features with Specific Molecular Interactions

The biological activity of 4-aminopyridine derivatives is directly linked to their molecular interactions with their target, the voltage-gated potassium channels. These channels play a crucial role in the repolarization of the cell membrane after an action potential. nih.gov By blocking these channels, 4-aminopyridine and its analogs can enhance neurotransmitter release and improve nerve impulse conduction in demyelinated neurons. pensoft.net

The interaction is thought to occur within the pore of the Kᵥ channel. The 4-amino group is crucial for this activity, as it is believed to interact with the channel's interior. The substituents on the pyridine ring then modulate the affinity and specificity of this interaction.

Structural features that influence the compound's basicity (pKa) and lipophilicity (logD) can affect its ability to reach and bind to the channel. nih.gov For example, the methyl group in 3-methyl-4-aminopyridine, being electron-donating, may increase the basicity of the pyridine nitrogen, potentially influencing its interaction with the channel. The lipophilicity of the substituents also plays a role in the compound's ability to cross cell membranes and access the binding site. nih.gov

Computational and Theoretical Studies on 2 Ethoxy 6 Methylpyridin 4 Amine

Molecular Modeling and Docking Simulations for Target Interaction

Molecular modeling and docking simulations are fundamental tools in computational drug discovery, used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. This approach allows researchers to hypothesize the mechanism of action and to prioritize compounds for further experimental testing.

For aminopyridine derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. A notable area of investigation has been their role as blockers of voltage-gated potassium (K+) channels. nih.gov A molecular docking study on several aminopyridines, including 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731), aimed to identify their binding sites within the K+ channel. nih.gov The study found that these compounds tend to bind within a specific zone of the alpha-subunit of the KcsA K+ channel, interacting with the carboxylic oxygens of key amino acid residues such as Thr107 and Ala111. nih.gov The interactions were primarily driven by the formation of multiple hydrogen bonds. nih.gov

Given the structural similarities, it is plausible that 2-Ethoxy-6-methylpyridin-4-amine would also engage in similar interactions. The presence of the 4-amino group is crucial for forming hydrogen bonds, a common feature in the binding of aminopyridines to their targets. The ethoxy and methyl groups at positions 2 and 6, respectively, would influence the compound's steric and electronic profile, potentially leading to different binding affinities or specificities compared to simpler aminopyridines. Docking simulations of this compound into the active sites of various kinases, a common target for aminopyridine-based inhibitors, could reveal key interactions and guide the design of more potent and selective analogs. For instance, studies on aminopyridine carboxamides as inhibitors of c-Jun N-terminal kinase-1 (JNK-1) have utilized docking to establish a reliable conformational alignment for 3D-QSAR models, highlighting the importance of understanding the binding mode. nih.govresearchgate.net

| Analogous Compound | Protein Target | Key Interacting Residues (Predicted) | Primary Interaction Type |

|---|---|---|---|

| 4-Aminopyridine | KcsA K+ channel | Thr107, Ala111 | Hydrogen Bonding |

| 3,4-Diaminopyridine | KcsA K+ channel | Thr107, Ala111 | Hydrogen Bonding |

| Aminopyridine Carboxamides | c-Jun N-terminal kinase-1 (JNK-1) | Not specified | Hydrogen Bonding and Hydrophobic Interactions |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations can provide valuable information on molecular geometry, charge distribution, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and vibrational frequencies.

For pyridine (B92270) derivatives, quantum chemical calculations have been used to understand the effects of different substituents on the ring's electronic properties. mdpi.com A computational study on substituted pyridine N-oxides, for example, used DFT to calculate N-O bond dissociation energies, which were found to be in reasonable agreement with experimental values. mdpi.com Such calculations for this compound would elucidate the influence of the ethoxy, methyl, and amine groups on the electron density distribution of the pyridine ring. The amino group at the 4-position is a strong electron-donating group, which would increase the electron density of the ring system. The ethoxy group at the 2-position is also electron-donating, further modulating the electronic properties.

| Calculated Property | Significance | Expected Influence of Substituents on this compound |

|---|---|---|

| Molecular Geometry | Provides the 3D structure, bond lengths, and angles. | The ethoxy and methyl groups will influence the planarity and steric hindrance around the pyridine ring. |

| Mulliken Atomic Charges | Indicates the partial charge on each atom. | The nitrogen of the amino group and the pyridine ring are expected to be electron-rich. |

| HOMO-LUMO Energies | Relates to the molecule's reactivity and electronic transitions. | The electron-donating groups (amino and ethoxy) are expected to raise the HOMO energy level. |

| Molecular Electrostatic Potential | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential is expected around the pyridine nitrogen and the amino group, indicating sites for hydrogen bond donation. |

Cheminformatics Approaches for Analog Identification and Similarity Assessment

Cheminformatics encompasses a range of computational techniques used to analyze and manage large datasets of chemical compounds. These methods are vital for identifying structurally similar molecules, predicting their properties, and designing new compounds with desired activities.

One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies on aminopyridine carboxamide inhibitors of JNK-1 have successfully rationalized the structural requirements for their inhibitory activity. nih.govresearchgate.net These models are built by correlating the chemical structures of a series of compounds with their biological activities. For this compound, a similar QSAR approach could be used to predict its potential biological activities based on the activities of a training set of related aminopyridine derivatives. The steric and electrostatic fields generated in a CoMFA (Comparative Molecular Field Analysis) study would highlight the regions around the molecule where modifications are likely to enhance or diminish its activity.

Another cheminformatics approach is the screening of virtual libraries of compounds to identify analogs with similar properties. By defining a set of molecular descriptors for this compound (such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological fingerprints), one could search large chemical databases for compounds with a high degree of similarity. This would be a rapid method to identify commercially available or synthetically accessible analogs for further investigation. The screening of pyridine-focused DNA-encoded libraries has demonstrated the power of this approach in discovering novel bioactive compounds. nih.gov Cheminformatics toolkits like RDKit and CDK provide the necessary functionalities for such similarity assessments and library analysis. neovarsity.orggithub.com

| Cheminformatics Method | Application to this compound | Expected Outcome |

|---|---|---|

| 3D-QSAR (e.g., CoMFA) | To build a model correlating the structure of aminopyridine analogs with a specific biological activity. | Prediction of the potential activity of this compound and identification of key structural features for activity. |

| Molecular Fingerprinting and Similarity Searching | To identify structurally similar compounds in chemical databases. | A list of known compounds with similar structural and physicochemical properties for comparative studies. |

| Virtual Library Screening | To screen large virtual libraries for compounds with desired properties based on the this compound scaffold. | Identification of novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties. |

Future Research Directions and Unexplored Avenues for 2 Ethoxy 6 Methylpyridin 4 Amine

Novel Synthetic Routes and Sustainable Chemistry Approaches

Currently, information on the synthesis of 2-Ethoxy-6-methylpyridin-4-amine is primarily limited to its availability from commercial suppliers, with no detailed, peer-reviewed synthetic methodologies readily found. sigmaaldrich.comchemenu.comarctomsci.com Future research should focus on developing and optimizing novel synthetic routes for this compound.

A crucial aspect of this research will be the incorporation of green and sustainable chemistry principles. Traditional methods for pyridine (B92270) synthesis can involve harsh conditions and hazardous reagents. orgsyn.org Future synthetic strategies for this compound could explore:

One-pot reactions: Designing multi-component reactions that minimize waste and purification steps.

Catalytic approaches: Utilizing novel catalysts to improve efficiency and reduce energy consumption.

Alternative solvents: Employing greener solvents or solvent-free conditions to lessen the environmental impact.

Flow chemistry: Implementing continuous flow processes for safer and more scalable production.

Developing efficient and sustainable synthetic pathways will be paramount to enabling further research into the compound's properties and applications.

Investigation of Additional Biological Activities and Therapeutic Indications

The biological activities of this compound are not documented in the available literature. However, the broader class of aminopyridines exhibits a wide range of pharmacological effects. For instance, related compounds like 2-amino-4-methylpyridine (B118599) derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov

Future research should, therefore, embark on a comprehensive screening of this compound for various biological activities. Potential areas of investigation include:

Antimicrobial and Antifungal Activity: Testing its efficacy against a panel of pathogenic bacteria and fungi. nih.govresearchgate.net

Anticancer Properties: Evaluating its cytotoxic effects on various cancer cell lines. mdpi.com

Enzyme Inhibition: Screening against a wide array of enzymes implicated in human diseases.

Receptor Binding Assays: Investigating its potential to interact with various cellular receptors.

Positive hits from these initial screenings would pave the way for more in-depth studies to identify potential therapeutic indications for this compound.

Advanced Mechanistic Elucidation via Omics Technologies

Should this compound demonstrate significant biological activity, the next logical step would be to unravel its mechanism of action. Modern "omics" technologies offer powerful tools for such investigations. These approaches provide a holistic view of the molecular changes within a biological system upon treatment with the compound.

Future mechanistic studies could employ:

Genomics: To identify any genetic alterations or gene expression changes induced by the compound.

Proteomics: To analyze changes in protein expression and post-translational modifications.

Metabolomics: To map out alterations in metabolic pathways.

Transcriptomics: To study the complete set of RNA transcripts and their regulation.

Integrating data from these omics platforms can provide a detailed picture of the compound's molecular targets and the pathways it modulates, offering crucial insights for drug development.

Exploration in Materials Science and Catalysis

The application of pyridine derivatives extends beyond medicine into materials science and catalysis. The nitrogen atom in the pyridine ring can coordinate with metal ions, making these compounds valuable as ligands in coordination chemistry and as building blocks for functional materials. researchgate.net

Future research could explore the potential of this compound in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating its ability to form novel structures with interesting electronic, magnetic, or porous properties.

Catalysis: Testing its efficacy as a ligand in various catalytic reactions, such as cross-coupling reactions or hydrogenations.

Organic Electronics: Assessing its potential use in the development of organic light-emitting diodes (OLEDs) or other electronic devices.

The specific substitution pattern of this compound could lead to materials with unique and desirable properties.

Addressing Research Gaps and Challenges in Pyridine Chemistry

The study of this compound is intrinsically linked to the broader challenges and research gaps in pyridine chemistry. A significant hurdle in this field is the selective functionalization of the pyridine ring. nih.gov

Future work on this compound could contribute to addressing these challenges by:

Developing regioselective functionalization methods: Creating new synthetic strategies to modify specific positions on the this compound core.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the compound and evaluating the impact on its biological activity or material properties.

Computational Modeling: Using theoretical calculations to predict the reactivity and properties of this compound and its derivatives to guide experimental work.

By tackling these fundamental challenges in the context of a specific, understudied molecule, researchers can contribute valuable knowledge to the broader field of heterocyclic chemistry. The journey to understand and utilize this compound is just beginning, and the path forward is rich with opportunities for discovery and innovation.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-6-methylpyridin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A nucleophilic substitution approach is commonly employed, where a chloro- or bromo-substituted pyridine precursor reacts with ethylamine. For example, substituting a halogen at the 4-position of 2-ethoxy-6-methylpyridine with ammonia under reflux in ethanol (24–48 hours) yields the target compound. Optimization involves adjusting temperature (60–80°C), solvent polarity, and catalyst use (e.g., Pd for cross-coupling reactions). Yields typically range from 50–70%, depending on substituent reactivity .

- Key Parameters :

| Precursor | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Chloro-2-ethoxy-6-methylpyridine | Ethanol | 75°C | 36h | 64% |

| 4-Bromo-2-ethoxy-6-methylpyridine | DMF | 80°C | 24h | 58% |

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of HPLC (≥95% purity, C18 column, methanol/water mobile phase) and NMR spectroscopy (1H/13C). Key NMR signals include:

Q. What analytical techniques are critical for assessing stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies using HPLC-MS to monitor degradation products. For example:

- Acidic conditions (pH 2): Hydrolysis of the ethoxy group may occur.

- Thermal stress (40–60°C): Monitor via TGA/DSC for decomposition thresholds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is used to refine structures. Key parameters include:

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridine derivatives?

- Methodological Answer : Systematically vary substituents (e.g., ethoxy → methoxy, methyl → ethyl) and evaluate biological activity (e.g., enzyme inhibition). Use docking simulations (AutoDock Vina) to predict binding modes. For example:

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1%) or formulate as a cyclodextrin complex. For example:

Q. What computational methods predict electronic properties relevant to catalytic applications?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to analyze frontier molecular orbitals (HOMO/LUMO). For this compound:

- HOMO : Localized on the pyridine ring (-5.2 eV).

- LUMO : Dominated by the amine group (-1.8 eV), suggesting nucleophilic reactivity .

Data Contradictions and Resolution

Q. How should discrepancies in reported synthetic yields be reconciled?

- Methodological Answer : Variability arises from halogen leaving-group efficiency (Br > Cl) and solvent choice. For instance:

- DMF vs. ethanol : Polar aprotic solvents improve nucleophilicity but may require higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.